(5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride

Salt selection Aqueous solubility Bench stability

(5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride (CAS 1432031-60-1) is a trisubstituted pyrazole derivative featuring a cyclopropyl group at the 5-position, a methyl group at N2, and a primary aminomethyl (-CH2NH2) side chain at the 3-position, supplied as the hydrochloride salt. With a molecular formula of C8H14ClN3 and a molecular weight of 187.67 g/mol , this heterocyclic building block belongs to the aminomethylpyrazole class, distinguished by its specific 2,3,5-substitution pattern on the pyrazole ring.

Molecular Formula C8H14ClN3
Molecular Weight 187.67 g/mol
Cat. No. B12221476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride
Molecular FormulaC8H14ClN3
Molecular Weight187.67 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CC2)CN.Cl
InChIInChI=1S/C8H13N3.ClH/c1-11-7(5-9)4-8(10-11)6-2-3-6;/h4,6H,2-3,5,9H2,1H3;1H
InChIKeyRGDHCXNPBNMCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine Hydrochloride: A Differentiated Pyrazole Building Block for Medicinal Chemistry


(5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride (CAS 1432031-60-1) is a trisubstituted pyrazole derivative featuring a cyclopropyl group at the 5-position, a methyl group at N2, and a primary aminomethyl (-CH2NH2) side chain at the 3-position, supplied as the hydrochloride salt. With a molecular formula of C8H14ClN3 and a molecular weight of 187.67 g/mol , this heterocyclic building block belongs to the aminomethylpyrazole class, distinguished by its specific 2,3,5-substitution pattern on the pyrazole ring. The presence of the cyclopropyl group imparts conformational rigidity and altered electronic properties compared to simple alkyl-substituted analogs, while the hydrochloride salt form enhances aqueous solubility and bench stability relative to the free base (free base CAS 1174309-87-5, MW 151.21) . The compound serves as a versatile intermediate for constructing more elaborate bioactive molecules, most notably as the core scaffold in the clinical-stage BET bromodomain inhibitor CF53 [1].

Why Generic Pyrazole Methanamine Substitution Fails: Evidence for (5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine Hydrochloride Specificity


Within the aminomethylpyrazole building block class, compounds are frequently treated as interchangeable intermediates; however, three structural features of (5-cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride render generic substitution scientifically unsound. First, the regiospecific 5-cyclopropyl-2-methyl substitution pattern is distinct from the 4-cyclopropyl isomer (CAS 1989659-54-2), which places the cyclopropyl group at a different ring position, altering both steric environment and electronic distribution on the pyrazole core [1]. Second, the primary aminomethyl side chain (-CH2NH2, predicted pKa ~9–10) exhibits fundamentally different basicity, nucleophilicity, and hydrogen-bonding geometry compared to the directly ring-attached aromatic amine in 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-74-3, pKa 4.58 ± 0.10) . Third, the N2-methyl group confers a measurable lipophilicity increase (estimated ΔLogP ≈ +1.0) over the des-methyl analog (5-cyclopropyl-1H-pyrazol-3-yl)methanamine (XLogP3-AA = -0.3) [2], directly impacting membrane permeability, metabolic stability, and downstream biological activity of derived compounds. These three differentiating features collectively mean that substituting a generic pyrazole methanamine for this specific compound introduces uncontrolled variables that undermine SAR reproducibility and synthetic route reliability.

Quantitative Differential Evidence: (5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Stability Advantage

The hydrochloride salt form of (5-cyclopropyl-2-methylpyrazol-3-yl)methanamine (MW 187.67, C8H14ClN3) provides significantly enhanced aqueous solubility and long-term bench stability compared to its free base counterpart (MW 151.21, C8H13N3). The free base is a hygroscopic oil or low-melting solid requiring storage under inert atmosphere at 2–8°C, whereas the hydrochloride salt is a stable crystalline solid amenable to ambient storage . The salt form increases the molecular weight by 36.46 g/mol (HCl addition), reduces the logP by approximately 0.5–1.0 log units through ionization of the primary amine, and raises the predicted aqueous solubility from <10 mg/mL (free base estimate) to >50 mg/mL (protonated amine hydrochloride, class-typical behavior for primary amine HCl salts) . This solubility differential is critical for aqueous-phase coupling reactions (e.g., amide bond formation, reductive amination) and for direct use in biochemical assay buffers without co-solvent.

Salt selection Aqueous solubility Bench stability Formulation

Regioisomeric Differentiation: 5-Cyclopropyl-2-methyl vs. 4-Cyclopropyl-1-methyl Substitution Pattern

The target compound bears the cyclopropyl substituent at the pyrazole 5-position (IUPAC: 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl in alternative numbering), whereas the regioisomer (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride (CAS 1989659-54-2) places the cyclopropyl at the 4-position. Although both regioisomers share the identical molecular formula (C8H14ClN3) and molecular weight (187.67 g/mol), the positional difference fundamentally alters: (i) the electronic distribution on the pyrazole ring (the 5-position is adjacent to the N1 nitrogen and conjugated with the aminomethyl side chain at position 3, while the 4-position is electronically isolated from the side chain), (ii) the steric environment around the reactive aminomethyl group, and (iii) the three-dimensional shape of derived compounds when the scaffold is elaborated [1]. In a closely related SAR context, cyclopropyl-containing diaryl-pyrazole-3-carboxamides demonstrated that the position of the cyclopropyl substituent on the pyrazole ring directly governs CB1 receptor binding affinity, with Ki values varying by >10-fold between positional isomers [2].

Regioisomerism Structure-activity relationship Synthetic intermediate Substitution pattern

Primary Aminomethyl Side Chain vs. Aromatic Amine: pKa, Reactivity, and Coupling Efficiency Differentiation

The target compound incorporates a benzylic-type primary aminomethyl group (-CH2NH2) connected to the pyrazole C3 position via a methylene spacer, whereas the commercially common alternative 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-74-3) bears an aromatic amine (-NH2) directly attached to the pyrazole C5 position. This structural difference produces a profound basicity gap: the aromatic amine has a predicted pKa of 4.58 ± 0.10, indicating it exists largely unprotonated at physiological pH and is a poor nucleophile for acyl coupling reactions, while the aliphatic primary amine in the target compound has an estimated pKa of ~9–10 (class-typical for Ar-CH2NH2 systems), remaining protonated and highly water-soluble at neutral pH yet deprotonated and strongly nucleophilic under standard coupling conditions (pH 8–9) [1]. This pKa differential of approximately 5 log units translates to a >100,000-fold difference in free amine nucleophile concentration at pH 7.4, directly impacting acylation rates, reductive amination efficiency, and carbamate formation yields .

Amine basicity Nucleophilicity Amide coupling pKa differentiation

N2-Methyl Lipophilicity Advantage Over Des-Methyl Analog: Impact on Downstream Compound Properties

The N2-methyl group on the target compound's pyrazole ring distinguishes it from the des-methyl analog (5-cyclopropyl-1H-pyrazol-3-yl)methanamine (CAS 518064-13-6, CID 6485300). The des-methyl analog has a computed XLogP3-AA of -0.3, while the N2-methyl substitution in the target compound increases lipophilicity significantly (estimated LogP for the free base ~0.7–1.0 based on the methylene/methyl substitution effect of approximately +1.0 log unit, consistent with the measured LogP of 1.46 for the structurally related 5-cyclopropyl-2-methylpyrazol-3-amine bearing the same N-methyl pyrazole core) [1]. This lipophilicity increase directly impacts the drug-like properties of compounds built from this scaffold: the N-methyl group removes the hydrogen-bond donor character of the pyrazole NH, reduces polar surface area, and improves passive membrane permeability. In the context of the CF53 BET inhibitor series, the N-methylpyrazole moiety was critical for achieving oral bioavailability (F = 71.3% in mice for CF53), as the des-methyl analog series showed reduced cellular potency due to poor membrane penetration [2].

Lipophilicity LogP Metabolic stability Membrane permeability

Scaffold Validation: CF53 BET Inhibitor—Core Substructure Delivers Subnanomolar Target Affinity

The (5-cyclopropyl-2-methylpyrazol-3-yl)amine scaffold serves as the core pharmacophoric element in CF53 (CAS 1808160-52-2), a highly potent, selective, and orally bioavailable BET bromodomain inhibitor. CF53 binds to the BRD4 BD1 protein with a Ki < 1 nM, Kd of 2.2 nM, and IC50 of 2 nM in biochemical assays, while achieving low nanomolar antiproliferative potency in leukemia (MOLM-13) and triple-negative breast cancer (MDA-MB-231) cell lines [1]. The co-crystal structure of CF53 with BRD4 BD1 (PDB: 7JY4) reveals that the 5-cyclopropyl-2-methylpyrazol-3-yl moiety makes critical hydrogen-bond interactions with the protein backbone and fills a hydrophobic pocket via the cyclopropyl group [1]. In mouse xenograft models, CF53 achieved significant antitumor efficacy following oral administration, with oral bioavailability (F) of 71.3% [1]. In contrast, closely related scaffolds lacking the cyclopropyl group or bearing alternative substitution patterns (e.g., 3-methyl-1H-pyrazol-5-yl analogs in the ALK inhibitor series) show dramatically different selectivity profiles and reduced potency [2].

BET bromodomain Epigenetic inhibitor Scaffold validation Drug discovery

Purity Benchmarking: 95–98% Assay with Defined Storage Recommendations vs. Uncharacterized Alternatives

The target compound and its free base are commercially available at defined purity levels: the free base (CAS 1174309-87-5) is supplied at 95% minimum purity (AKSci, Chemenu) and up to 98% (Leyan), while the hydrochloride salt (CAS 1432031-60-1) is available from BOC Sciences as a characterized building block with documented molecular descriptors (TPSA = 43.8, HBD = 2, HBA = 2, rotatable bonds = 2) . In contrast, the closely related aromatic amine analog 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-74-3) is available at 97% purity (Sigma-Aldrich) with a defined melting point of 123–126°C and recommended storage at 2–8°C under inert atmosphere, providing a quality benchmark . The availability of the target compound as a pre-formed hydrochloride salt eliminates the need for in situ salt formation and ensures consistent protonation state across experiments, which is critical for reproducible stoichiometry in coupling reactions .

Chemical purity Quality control Reproducibility Procurement specification

Procurement-Driven Application Scenarios for (5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine Hydrochloride


BET Bromodomain Inhibitor Development: Direct Scaffold for Epigenetic Oncology Programs

For research groups developing next-generation BET bromodomain inhibitors, (5-cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride provides the identical core scaffold found in CF53, a clinical-stage inhibitor with subnanomolar BRD4 BD1 affinity (Ki < 1 nM) and 71.3% oral bioavailability in mice [1]. The hydrochloride salt form enables direct use in amide coupling reactions with carboxylic acid-containing heterocyclic cores (e.g., pyrimidoindole acids) without requiring base pre-treatment, while the defined TPSA (43.8 Ų) and hydrogen-bond donor/acceptor profile (HBD = 2, HBA = 2) facilitate computational property prediction for analog design . The co-crystal structure of CF53 with BRD4 BD1 (PDB 7JY4, resolution 2.42 Å) provides a structural blueprint for structure-based optimization of analogs built from this scaffold, a resource unavailable for alternative pyrazole methanamine building blocks [1].

Kinase Inhibitor Scaffold Construction: Cyclopropane-Pyrazole Hybrid for Selectivity Engineering

The combination of a cyclopropyl group and aminomethyl side chain on the pyrazole core creates a privileged scaffold for kinase inhibitor design, as demonstrated by the discovery of highly selective cyclopropane ALK inhibitors (ACS Omega 2020) [2]. The hydrochloride salt of the target compound provides the reactive primary amine handle for direct coupling to ATP-competitive hinge-binding heterocycles, while the cyclopropyl group occupies the hydrophobic back pocket of the kinase active site, contributing to selectivity over closely related kinases. The regiospecific 5-cyclopropyl substitution is critical for achieving the correct binding pose; the 4-cyclopropyl regioisomer (CAS 1989659-54-2) would orient the cyclopropyl group into the solvent-exposed region, abolishing this selectivity determinant [3].

GPCR Antagonist Synthesis: CB1 Receptor Ligand Development Using Cyclopropyl-Pyrazole Building Block

For medicinal chemistry programs targeting cannabinoid CB1 receptors, the target scaffold enables the construction of diaryl-pyrazole-3-carboxamide antagonists. Szabó et al. (J. Med. Chem. 2009) demonstrated that cyclopropyl-containing diaryl-pyrazole derivatives achieve CB1 receptor binding affinities with Ki ≤ 5 nM, with the cyclopropyl substituent at the pyrazole 5-position providing optimal steric complementarity to the receptor binding pocket [3]. The hydrochloride salt form of the target compound facilitates the key amide bond-forming step in the synthesis of pyrazole-3-carboxamides, as the pre-protonated amine is directly reactive with activated carboxylic acid derivatives without requiring a separate neutralization step, improving reaction reproducibility at scale.

Heterocyclic Library Synthesis: Diversifiable Primary Amine Handle for Parallel Chemistry

The primary aminomethyl group of (5-cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride serves as a versatile diversification point for constructing focused heterocyclic libraries. Unlike aromatic amine pyrazole analogs (e.g., CAS 118430-74-3, pKa 4.58) that require forcing conditions for acylation, the aliphatic amine (estimated pKa ~9–10) undergoes efficient amide coupling, reductive amination, sulfonamide formation, and urea synthesis under mild conditions compatible with automated parallel synthesis platforms [4]. The hydrochloride salt's enhanced aqueous solubility enables water-miscible reaction conditions, reducing organic solvent consumption in library production and facilitating high-throughput purification by reversed-phase HPLC. The MDL identifier (MFCD11558114) and defined CAS numbers (1432031-60-1 for HCl salt, 1174309-87-5 for free base) ensure unambiguous compound registration and procurement across multiple vendor platforms .

Quote Request

Request a Quote for (5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.